P2Y2 Receptor Agonist Potency and Selectivity of 2-ThioUTP Tetrasodium Salt Versus UTP
2-ThioUTP tetrasodium salt is a significantly more potent and selective agonist for the human P2Y2 receptor compared to the endogenous ligand UTP . While the EC50 of UTP for hP2Y2 is 0.14 μM (140 nM), 2-ThioUTP exhibits an EC50 of 0.035 μM (35 nM), representing a 4-fold increase in potency [1]. Crucially, 2-ThioUTP displays clear selectivity for the P2Y2 subtype over P2Y4 and P2Y6, with EC50 values of 0.35 μM and 1.5 μM, respectively [2]. In contrast, UTP acts as a non-selective agonist, activating P2Y2 and P2Y4 with similar potency [1].
| Evidence Dimension | Agonist potency at human P2Y receptors (EC50) |
|---|---|
| Target Compound Data | hP2Y2: 0.035 μM (35 nM) |
| Comparator Or Baseline | UTP (Endogenous ligand): hP2Y2: 0.14 μM (140 nM) |
| Quantified Difference | 4-fold more potent (35 nM vs 140 nM) at hP2Y2. Selectivity profile: 2-ThioUTP has 10-fold selectivity for P2Y2 over P2Y4 (EC50 0.35 μM) and 43-fold selectivity over P2Y6 (EC50 1.5 μM). |
| Conditions | In vitro functional assays (calcium mobilization) in 1321N1 astrocytoma cells expressing recombinant human P2Y receptors [1]. |
Why This Matters
This 4-fold increase in potency and defined subtype selectivity allows researchers to activate P2Y2-mediated signaling pathways (e.g., in respiratory epithelia or immune cells) with minimal off-target activation of other P2Y subtypes, reducing confounding variables in mechanistic studies.
- [1] El-Tayeb, A., et al. (2006). Synthesis and biological evaluation of 2-thio-UTP derivatives as P2Y2 receptor agonists. Journal of Medicinal Chemistry, 49(24), 7076–7087. View Source
- [2] Brunschweiger, A., & Müller, C. E. (2006). P2 receptors activated by uracil nucleotides--an update. Current Medicinal Chemistry, 13(3), 289-312. View Source
